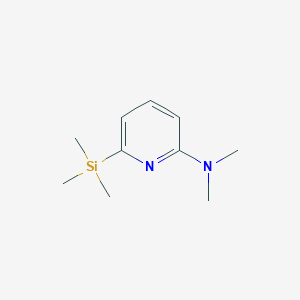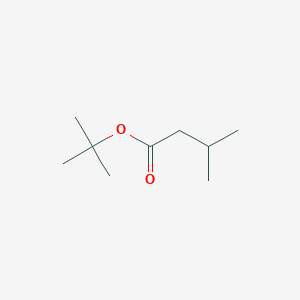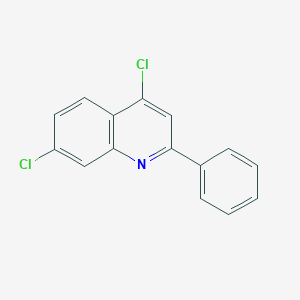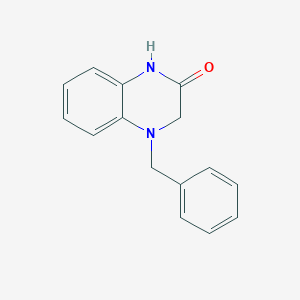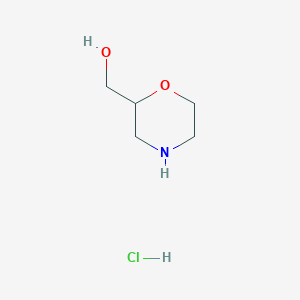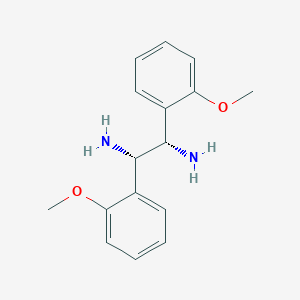
Lobeline sulfate
Overview
Description
Lobeline sulfate is a piperidine alkaloid derived from the leaves of the Indian tobacco plant (Lobelia inflata). It is classified as a partial nicotinic agonist and has a long history of therapeutic usage ranging from emetic and respiratory stimulant to tobacco smoking cessation agent . In its pure form, this compound is a white amorphous powder that is freely soluble in water .
Scientific Research Applications
Lobeline sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and studies . In biology, this compound is studied for its effects on neurotransmitter systems, particularly its ability to inhibit nicotine-evoked dopamine release . In medicine, it has been investigated for its potential use in treating addictions, such as nicotine and methamphetamine addiction . Additionally, this compound has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
Lobeline sulfate primarily targets neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release and metabolism of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the fundamental mechanisms of dopamine storage and release . By inhibiting dopamine uptake and promoting dopamine release from storage vesicles, this compound perturbs these mechanisms . This alteration in dopamine function can antagonize the neurochemical and behavioral effects of psychostimulants like amphetamine and methamphetamine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in dopamine function . By inhibiting dopamine uptake and promoting dopamine release, this compound can influence mood and cognition . It has been found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, isomerization of lobeline, a process that can affect its respiratory excitatory effects, is influenced by these factors . The study found that this isomerization was a one-way process, converting only from cis to trans, where temperature was the catalytic factor and pH was the key factor .
Safety and Hazards
Ingestion of lobeline may cause nausea, vomiting, diarrhea, coughing, dizziness, visual disturbances, hearing disturbances, mental confusion, weakness, slowed heart rate, increased blood pressure, increased breathing rate, tremors, and seizures . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Despite the widespread use of ventilators, first-aid medicines such as nikethamide and lobeline have retired to second line, but as a nonselective antagonist with high affinity for a4b2 and a3b2 nicotinic acetylcholine receptors (nAChRs). In recent years, lobeline has shown great promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer disease and Parkinson disease .
Biochemical Analysis
Biochemical Properties
Lobeline sulfate interacts with various biomolecules, including enzymes and proteins. It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It also inhibits the reuptake of dopamine and serotonin .
Cellular Effects
This compound influences cell function by altering dopamine function. Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal . This can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). This interaction perturbs the fundamental mechanisms of dopamine storage and release .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, different degrees of isomerization of lobeline injection have significant differences in respiratory excitatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, minimal effective intravenous doses range from 0.015 mg/kg body weight in horses to 0.1 mg/kg body weight in dogs .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine metabolism. It inhibits dopamine uptake and promotes dopamine release, interacting with the vesicular monoamine transporter .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier .
Subcellular Localization
Given its interactions with neuronal nicotinic receptors and the vesicular monoamine transporter, it is likely to be found in regions of the cell where these components are localized .
Preparation Methods
Lobeline sulfate can be synthesized through various chemical routes. One common method involves the extraction of lobeline from the Lobelia inflata plant, followed by chemical synthesis to convert it into this compound . The synthetic process typically involves the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the final product . Industrial production methods often involve large-scale extraction and synthesis processes to meet the demand for pharmaceutical and research applications .
Chemical Reactions Analysis
Lobeline sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the isomerization of lobeline can result in the formation of cis and trans isomers, with temperature and pH acting as key factors in this process .
Comparison with Similar Compounds
Lobeline sulfate is structurally similar to other piperidine alkaloids, such as lobelane and sedamine . These compounds share similar pharmacological, physicochemical, and toxicological profiles . this compound is unique in its ability to inhibit nicotine-evoked dopamine release and its potential therapeutic applications in treating various addictions and nervous system disorders . Other similar compounds include lobelane, which has similar biological effects but different relative affinities to VMAT and other proteins , and sedamine, which is known to inhibit pea seedlings amine oxidase .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lobeline sulfate involves the conversion of Lobeline into Lobeline hydrochloride, followed by the reaction with sulfuric acid to form Lobeline sulfate.", "Starting Materials": [ "Lobeline", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ { "Step 1": "Lobeline is dissolved in hydrochloric acid to form Lobeline hydrochloride.", "Chemical equation 1": "Lobeline + Hydrochloric acid → Lobeline hydrochloride" }, { "Step 2": "Sulfuric acid is added to the Lobeline hydrochloride solution, and the mixture is heated to form Lobeline sulfate.", "Chemical equation 2": "Lobeline hydrochloride + Sulfuric acid → Lobeline sulfate + Hydrochloric acid", "Step 3": "The Lobeline sulfate is then precipitated out of the solution by adding water and filtered to obtain the final product." } ] } | |
CAS No. |
134-64-5 |
Molecular Formula |
C22H29NO6S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
InChI |
InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t19-,20+,21-;/m0./s1 |
InChI Key |
BEDBXOIWRNCGAU-NFQNBQCWSA-N |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
| 134-64-5 | |
Pictograms |
Acute Toxic |
Synonyms |
Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









